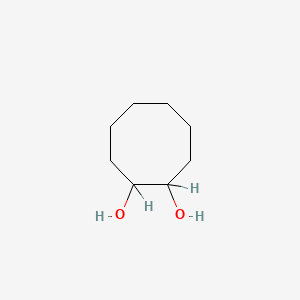

1,2-Cyclooctanediol

Vue d'ensemble

Description

1,2-Cyclooctanediol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Cyclooctanediol features a unique eight-membered ring structure with two hydroxyl groups at the 1 and 2 positions. This configuration enhances its reactivity and solubility in various solvents, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

- Chiral Building Block : COCD serves as a chiral precursor in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds that are crucial in pharmaceuticals.

- Deoxydehydration Reactions : Research indicates that COCD can undergo deoxydehydration reactions to yield olefins. A study showed that trans-1,2-cyclooctanediol was effectively converted to cyclooctene using methyltrioxorhenium as a catalyst, demonstrating its utility in producing valuable intermediates for further chemical transformations .

- Substrate for Catalytic Reactions : COCD has been employed as a substrate in various catalytic reactions, including oxidation and reduction processes. The compound's hydroxyl groups can be oxidized to form ketones or carboxylic acids, expanding its utility in synthetic chemistry.

Biological Applications

- Antioxidant Activity : Preliminary studies have highlighted the antioxidant properties of COCD. It has been shown to scavenge free radicals effectively, suggesting potential applications in health and nutrition as a natural antioxidant agent .

- Enzyme Interaction Studies : COCD is utilized in biochemical assays to study enzyme-catalyzed reactions. Its ability to interact with enzymes can help elucidate metabolic pathways and enzyme mechanisms.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, COCD is used to produce specialty chemicals and materials such as polymers and surfactants. Its unique structure allows for the development of materials with specific properties tailored for various applications.

- Pharmaceutical Intermediates : The compound plays a crucial role as an intermediate in synthesizing pharmaceuticals that require high chiral purity, underscoring its importance in drug development.

- Deoxydehydration Reaction Study : A study conducted on the deoxydehydration of trans-1,2-cyclooctanediol demonstrated that the reaction yielded cyclooctene efficiently when catalyzed by methyltrioxorhenium. This process showcases COCD's potential in producing valuable olefins from cyclic diols .

- Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of COCD used the DPPH assay method, revealing that COCD effectively reduced DPPH radicals in a concentration-dependent manner. This finding supports its application as a natural antioxidant .

Analyse Des Réactions Chimiques

Oxidative Formation via Catalytic Epoxidation

1,2-Cyclooctanediol is primarily formed through the catalytic oxidation of cyclooctene. A manganese-based catalyst (Mn₂O₃(tmtacn)₂₂·H₂O) in acetonitrile, combined with hydrogen peroxide (H₂O₂) and co-catalysts like trichloroacetic acid (CCl₃CO₂H), enables selective diol formation. Reaction conditions (e.g., 0°C, H₂O₂ addition over 6 hours) critically influence product distribution. For example, using CCl₃CO₂H as a co-catalyst achieves 79% conversion with a 166 turnover number (t.o.n.) for cis-diol and 122 t.o.n. for epoxide , though overoxidation to α-hydroxyketone can occur .

Key Reaction Parameters

| Co-catalyst (1.0 mol%) | Conversion (%) | t.o.n. (Cis-diol) | t.o.n. (Epoxide) |

|---|---|---|---|

| CCl₃CO₂H | 79 | 166 | 122 |

| Salicylic acid | 82 | 695 | 60 |

| Chloral hydrate | 3 | 15 | 20 |

Reactions with Oxalyl Chloride

The stereochemistry of this compound dictates its reactivity with oxalyl chloride. When treated with oxalyl chloride and triethylamine at 0°C, cis-1,2-cyclooctanediol predominantly forms cyclic oxalate (14f), whereas trans-1,2-cyclooctanediol yields cyclic carbonate (12g). This stereospecificity arises from conformational constraints: smaller rings (e.g., cyclopentane) favor oxalate formation due to boat-like transition states, while larger rings (e.g., cycloheptane) allow carbonate formation via normal cyclization .

Product Distribution Comparison

| Diol Configuration | Major Product | Yield (%) |

|---|---|---|

| cis-1,2-cyclooctanediol | Cyclic oxalate (14f) | ~75 |

| trans-1,2-cyclooctanediol | Cyclic carbonate (12g) | ~83 |

Oxidative Cleavage and Further Transformations

While not directly demonstrated for this compound, oxidative cleavage of 1,2-diols typically follows a stepwise mechanism:

-

Oxidation of the diol to a carbonyl intermediate.

-

Nucleophilic addition (e.g., water, methanol).

-

C–C bond cleavage to yield carbonyl products (e.g., ketones, aldehydes).

A cobalt-based catalyst (Co-N sites on N-doped carbon) enables such cleavage under mild conditions, but analogous studies for cyclooctanediol are not explicitly reported .

Analytical and Isolation Methods

This compound is isolated via extraction with CH₂Cl₂ and aqueous NaHCO₃, followed by evaporation. GC/MS analysis confirms product formation, as shown in Figure S1-5 from manganese-catalyzed epoxidation of cyclooctene . Overoxidation to α-hydroxyketone is monitored via GC, with mass balance discrepancies indicating side reactions .

Propriétés

IUPAC Name |

cyclooctane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962562 | |

| Record name | Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-32-1, 42565-22-0 | |

| Record name | 1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cyclooctane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042565220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclooctane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.